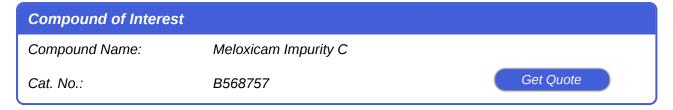


Meloxicam Impurity C: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 1262333-25-4 Chemical Name: (Z)-N-(3,5-dimethylthiazol-2(3H)-ylidene)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

This technical guide provides an in-depth overview of **Meloxicam Impurity C**, a known process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a consolidated resource on its chemical properties, synthesis, analytical detection, and control strategies.

Chemical and Physical Data

Meloxicam Impurity C is structurally similar to the active pharmaceutical ingredient, Meloxicam, with the key difference being an additional methyl group on the thiazole ring. This modification significantly impacts its analytical profile and is a critical parameter in the quality assessment of Meloxicam.

Table 1: Chemical and Physical Properties of Meloxicam Impurity C



Property	Value	Reference
CAS Number	1262333-25-4	[1][2][3]
Molecular Formula	C15H15N3O4S2	[1][2][4]
Molecular Weight	365.4 g/mol	[1][4]
IUPAC Name	N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo- $1\lambda^6$,2-benzothiazine-3-carboxamide	[4]
Synonyms	N-Methyl Meloxicam, (Z)-N- (3,5-dimethylthiazol-2(3H)- ylidene)-4-hydroxy-2-methyl- 2H-benzo[e][4][5]thiazine-3- carboxamide 1,1-dioxide	[1][6]
Stereochemistry	The (Z)-configuration of the thiazol-2-ylidene group is the specified isomeric form.	[4]
Solubility	Soluble in Methanol and DMSO.	[2]
Storage	2-8 °C	[2]

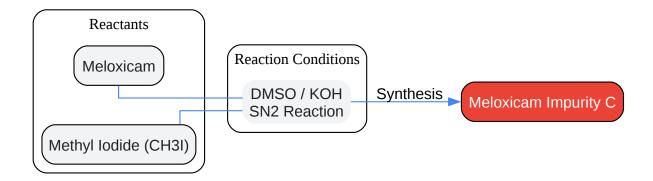
Synthesis and Formation

Meloxicam Impurity C is typically formed during the synthesis of Meloxicam. Understanding its formation pathway is crucial for developing effective control strategies.

Synthetic Pathway

A study has reported the synthesis of **Meloxicam Impurity C** via a direct SN2 reaction between Meloxicam and methyl iodide in a dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH) environment. The product can be purified by crystallization from dimethylformamide (DMF).[7]





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Diagram 1: Synthesis of Meloxicam Impurity C.

Mitigation During Meloxicam Synthesis

The formation of **Meloxicam Impurity C** during the manufacturing of Meloxicam can be minimized through the optimization of reaction conditions. Key strategies include:

- Temperature Control: Lowering the reaction temperature can significantly reduce the formation of this impurity.
- Solvent Selection: The choice of solvent can influence the reaction pathways and minimize the generation of unwanted byproducts.
- Stoichiometric Adjustments: Careful control of the molar ratios of reactants can favor the formation of Meloxicam over its impurities.[4]

Analytical Characterization

The detection and quantification of **Meloxicam Impurity C** are critical for ensuring the purity and safety of Meloxicam drug products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common analytical technique employed for this purpose.

RP-HPLC Methodologies



Several RP-HPLC methods have been developed and validated for the separation and quantification of Meloxicam and its impurities. The following table summarizes a representative method.

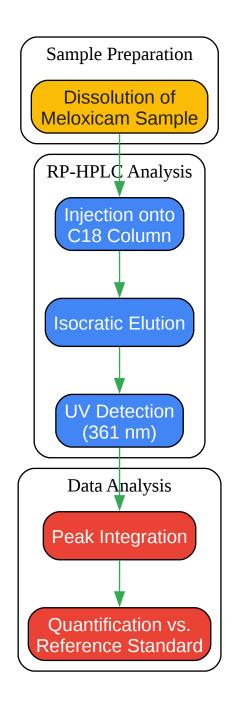
Table 2: Representative RP-HPLC Method for the Analysis of Meloxicam Impurity C

Parameter	Condition	Reference
Stationary Phase	Hypersil Gold C18 (250 mm x 4.6 mm)	[5]
Mobile Phase	0.65% Potassium Dihydrogen Orthophosphate (pH 6) and Methanol (45:55 v/v)	[5]
Flow Rate	1.0 mL/min	[5]
Detection Wavelength	361 nm	[5]
Column Temperature	40°C	[5]
Retention Time	9.13 min	[5]

Analytical Workflow

The general workflow for the analysis of **Meloxicam Impurity C** in a drug substance or product sample involves sample preparation, chromatographic separation, detection, and data analysis.





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Diagram 2: Analytical Workflow for Meloxicam Impurity C.

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for **Meloxicam Impurity C** are not widely available in the public domain.



This information is typically proprietary and provided with the purchase of a certified reference standard from commercial suppliers.[2]

Biological Activity and Regulatory Context

The biological activity of **Meloxicam Impurity C** has not been extensively studied, as is common for process-related impurities present at low levels. The primary focus of regulatory bodies is on controlling its presence in the final drug product to ensure safety and efficacy. The European Pharmacopoeia (EP) specifies limits for this and other impurities in Meloxicam.[4][6]

Experimental Protocols Synthesis of Meloxicam Impurity C[7]

- Reaction Setup: In a suitable reaction vessel, dissolve Meloxicam in dimethyl sulfoxide (DMSO).
- Base Addition: Add potassium hydroxide (KOH) to the solution and stir.
- Alkylation: Add methyl iodide to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC).
- Work-up: Upon completion, quench the reaction and perform an appropriate aqueous workup.
- Purification: Purify the crude product by crystallization from dimethylformamide (DMF) to yield Meloxicam Impurity C.

Note: This is a generalized protocol based on a literature abstract. Researchers should develop a detailed and optimized procedure with appropriate safety precautions.

RP-HPLC Analysis of Meloxicam Impurity C[5]

 Mobile Phase Preparation: Prepare a solution of 0.65% potassium dihydrogen orthophosphate and adjust the pH to 6. Mix with methanol in a 45:55 (v/v) ratio. Filter and degas the mobile phase.



- Standard Solution Preparation: Accurately weigh and dissolve a certified reference standard
 of Meloxicam Impurity C in a suitable diluent to prepare a stock solution. Further dilute to a
 known concentration.
- Sample Solution Preparation: Accurately weigh and dissolve the Meloxicam sample in a suitable diluent to prepare a stock solution. Dilute to a concentration within the linear range of the method.
- Chromatographic Conditions:
 - Column: Hypersil Gold C18 (250 mm x 4.6 mm).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 40°C.
 - Detection Wavelength: 361 nm.
 - Injection Volume: As per method validation.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Calculate the amount of Meloxicam Impurity C in the sample by comparing the peak area with that of the standard solution.

Conclusion

Meloxicam Impurity C is a critical quality attribute of Meloxicam that requires careful control and monitoring. This guide has summarized the available technical information regarding its chemical properties, synthesis, analytical detection, and mitigation strategies. The provided experimental protocols offer a starting point for researchers and analysts working with this impurity. The use of certified reference standards is essential for accurate quantification and compliance with regulatory requirements.



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